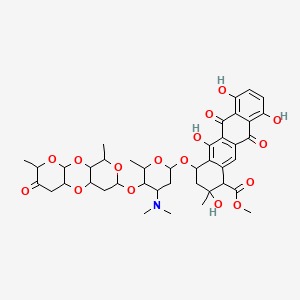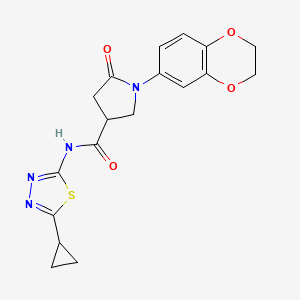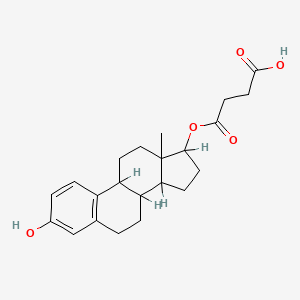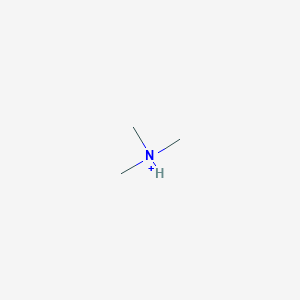
N-(2-methoxyphenyl)-6-methyl-4-(2-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-6-methyl-4-(2-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide is a C-nitro compound.
Aplicaciones Científicas De Investigación
Antidiabetic Screening
A series of N-substituted dihydropyrimidine derivatives, including those related to N-(2-methoxyphenyl)-6-methyl-4-(2-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide, have been synthesized and evaluated for their antidiabetic properties. These compounds were tested in vitro using the α-amylase inhibition assay, indicating potential applications in diabetes research and treatment (Lalpara et al., 2021).
Antifungal Activity
The synthesis of pyrimidine derivatives, including compounds structurally similar to the specified molecule, has shown significant antifungal activities. These compounds have been tested against various fungi, indicating their potential use in developing new antifungal agents (Hanafy, 2011).
Cytotoxicity Against Cancer Cells
Research involving the synthesis of pyrimidine derivatives, including compounds related to the specified chemical, has included screening for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This suggests potential applications in cancer research, particularly in developing new chemotherapeutic agents (Hassan, Hafez, & Osman, 2014).
Molecular Structure Analysis
Studies on similar pyrimidine compounds have focused on understanding their molecular and crystal structures. This includes investigations into their isostructural nature and comparison with analogous compounds, which can be crucial in materials science and pharmaceutical development (Trilleras et al., 2009).
Antimicrobial Activity
Several dihydropyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity. This research indicates that these compounds, including those structurally related to the specified molecule, show promise as potential antimicrobial agents (Kolisnyk et al., 2015).
Propiedades
Nombre del producto |
N-(2-methoxyphenyl)-6-methyl-4-(2-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
|---|---|
Fórmula molecular |
C19H18N4O5 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)-6-methyl-4-(2-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H18N4O5/c1-11-16(18(24)21-13-8-4-6-10-15(13)28-2)17(22-19(25)20-11)12-7-3-5-9-14(12)23(26)27/h3-10,17H,1-2H3,(H,21,24)(H2,20,22,25) |
Clave InChI |
MBTBTBVNWMKAEK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2[N+](=O)[O-])C(=O)NC3=CC=CC=C3OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B1229195.png)


![N-[2-[[4-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1229199.png)
![4-[2-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-YL)-[1,3]dioxolan-2-YL]-benzoic acid](/img/structure/B1229201.png)
![2-acetamido-3-(1H-indol-3-yl)propanoic acid [3,5-bis(trifluoromethyl)phenyl]methyl ester](/img/structure/B1229202.png)


![5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)thiophene-2-carboxamide](/img/structure/B1229206.png)


![4-[(2-chloro-6-fluorophenyl)-oxomethyl]-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one](/img/structure/B1229210.png)
